3-phenyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-6-(trifluoromethyl)pyrimidin-4-one
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Overview
Description
3-phenyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-6-(trifluoromethyl)pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with phenyl, phenylprop-2-enyl, sulfanyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-6-(trifluoromethyl)pyrimidin-4-one typically involves multi-step reactions. One common approach is based on the [3+3], [4+2], or [5+1] cyclization processes or domino reactions . These methods often start with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the pyrimidine ring with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-6-(trifluoromethyl)pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The phenyl and phenylprop-2-enyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.
Scientific Research Applications
3-phenyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-6-(trifluoromethyl)pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antiviral, anticancer, or antimicrobial agent.
Industry: It can be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-phenyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-6-(trifluoromethyl)pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thioxopyrimidines and their condensed analogs with exocyclic sulfur atoms . Examples include:
- 2-thioxopyrimidine derivatives
- Pyrimidine-6-carboxylate derivatives
- Thiourea and guanidine derivatives of pyrimidine
Uniqueness
What sets 3-phenyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-6-(trifluoromethyl)pyrimidin-4-one apart is its combination of substituents, which confer unique chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the sulfanyl group provides additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
3-phenyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-6-(trifluoromethyl)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2OS/c21-20(22,23)17-14-18(26)25(16-11-5-2-6-12-16)19(24-17)27-13-7-10-15-8-3-1-4-9-15/h1-12,14H,13H2/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSAEDAEUITOOA-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NC(=CC(=O)N2C3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NC(=CC(=O)N2C3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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